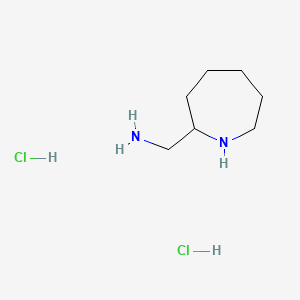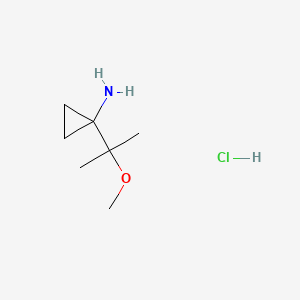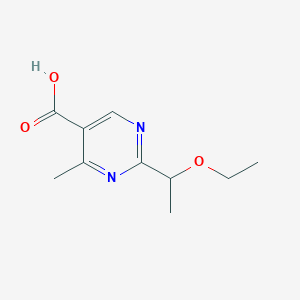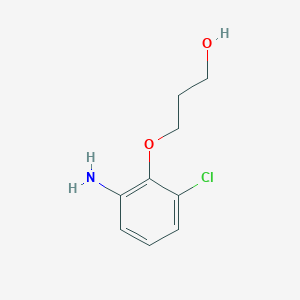![molecular formula C6H12ClNS B13629231 7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
7-Thia-4-azaspiro[2.5]octanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-thia-4-azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C6H12ClNS and a molecular weight of 165.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-thia-4-azaspiro[2.5]octane hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, which can be performed using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of 7-thia-4-azaspiro[2.5]octane hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-thia-4-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-thia-4-azaspiro[2.5]octane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 7-thia-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within the spirocyclic structure can form interactions with various biological molecules, potentially leading to the modulation of enzymatic activity or receptor binding. Further research is needed to fully elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-thia-4-azaspiro[2.5]octane hydrochloride include:
- 4-azaspiro[2.5]octane hydrochloride
- 5-azaspiro[3.4]octane hydrochloride
- 1-azaspiro[4.4]nonane hydrochloride
- 8-thia-1-azaspiro[4.5]decane hydrochloride
Uniqueness
What sets 7-thia-4-azaspiro[2.5]octane hydrochloride apart from these similar compounds is its specific spirocyclic structure that includes both sulfur and nitrogen atoms. This unique arrangement imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C6H12ClNS |
|---|---|
Molecular Weight |
165.69 g/mol |
IUPAC Name |
7-thia-4-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C6H11NS.ClH/c1-2-6(1)5-8-4-3-7-6;/h7H,1-5H2;1H |
InChI Key |
IHUMSQNPLRMSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CSCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



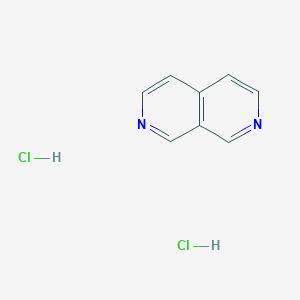
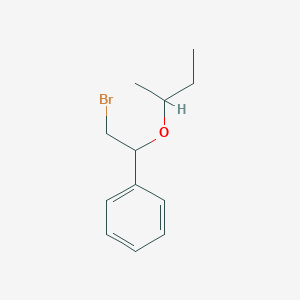
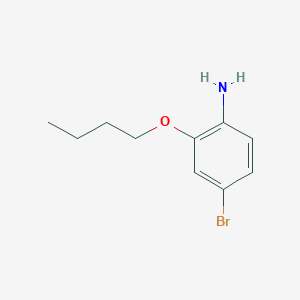
![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)



